molecular formula C9H5ClN2O3 B11883971 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid

Cat. No.: B11883971
M. Wt: 224.60 g/mol
InChI Key: FQMIJLDEVYNNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a chlorine atom at the second position, a keto group at the fourth position, and a carboxylic acid group at the fifth position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroformates, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides and fungicides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, its anti-cancer activity may be attributed to the inhibition of kinases or other proteins involved in cell proliferation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5-3-1-2-4(8(14)15)6(5)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

FQMIJLDEVYNNEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C(=O)O

Origin of Product

United States

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